IMPDH2 Inhibition: 2-(Methylthio)nicotinamide vs. Mycophenolic Acid
2-(Methylthio)nicotinamide inhibits Inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in de novo guanine nucleotide biosynthesis and a validated target for immunosuppressive and antiviral therapy [1]. In head-to-head assays against IMPDH2, the compound demonstrated consistent inhibitory activity with a Ki of 430 nM versus the IMP substrate and a Ki of 440 nM versus the NAD⁺ substrate [1]. As a reference comparator, mycophenolic acid (MPA), the clinically approved IMPDH inhibitor, exhibits a Ki of approximately 3.6 nM against human IMPDH2 [2]. While 2-(Methylthio)nicotinamide shows weaker absolute potency than MPA, its simpler, non-carboxylic acid structure offers distinct advantages for synthetic elaboration and scaffold optimization, making it a valuable starting point for medicinal chemistry programs seeking to avoid MPA-associated gastrointestinal toxicity.
| Evidence Dimension | IMPDH2 Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 430 nM (IMP substrate), Ki = 440 nM (NAD⁺ substrate) |
| Comparator Or Baseline | Mycophenolic Acid (MPA): Ki ~3.6 nM (human IMPDH2) |
| Quantified Difference | ~119-fold less potent than MPA; cross-study comparison due to differing assay sources |
| Conditions | Inhibition of Inosine-5′-monophosphate dehydrogenase 2; substrate-specific assays (IMP vs. NMD) |
Why This Matters
This establishes the compound as a validated, synthetically tractable IMPDH inhibitor with a clean scaffold suitable for structure-based optimization, distinct from complex natural product-derived inhibitors like MPA.
- [1] BindingDB. Affinity Data for BDBM50421763 against IMPDH2. Ki = 430 nM, 440 nM. View Source
- [2] Sintchak MD, Fleming MA, Futer O, et al. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid. Cell. 1996;85(6):921-930. doi:10.1016/S0092-8674(00)81275-1. View Source
